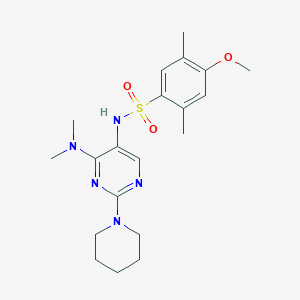![molecular formula C27H28F2O4 B2634452 (13E)-13-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-5-hydroxy-15-methyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2(7),3,5-trien-14-one CAS No. 1192742-18-9](/img/structure/B2634452.png)
(13E)-13-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-5-hydroxy-15-methyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2(7),3,5-trien-14-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(13E)-13-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-5-hydroxy-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2(7),3,5-trien-14-one is a complex organic compound with a unique structure This compound features a tetracyclic core with various functional groups, including methoxy, difluoromethoxy, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (13E)-13-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-5-hydroxy-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2(7),3,5-trien-14-one involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the tetracyclic core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.
Introduction of functional groups: The methoxy and difluoromethoxy groups are introduced through nucleophilic substitution reactions, using appropriate methoxy and difluoromethoxy reagents.
Final modifications: The hydroxy group is typically introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(13E)-13-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-5-hydroxy-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2(7),3,5-trien-14-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the tetracyclic core can be reduced to form saturated rings.
Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium difluoromethoxide (NaODF) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the double bonds would yield a fully saturated tetracyclic compound.
Scientific Research Applications
(13E)-13-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-5-hydroxy-15-methyltetracyclo[8.7.0.0{2,7}.0
Chemistry: It can be used as a model compound for studying complex organic reactions and mechanisms.
Biology: Its unique structure may interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.
Industry: It could be used in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of (13E)-13-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-5-hydroxy-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2(7),3,5-trien-14-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.
Modulation of signaling pathways: It could influence cellular signaling pathways, affecting processes such as cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar aromatic ring structure but different functional groups.
Cetylpyridinium chloride: Another compound with a complex structure and potential biological activity.
Domiphen bromide:
Uniqueness
(13E)-13-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-5-hydroxy-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2(7),3,5-trien-14-one is unique due to its specific combination of functional groups and tetracyclic core structure. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(16E)-16-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F2O4/c1-27-10-9-20-19-7-5-18(30)13-16(19)4-6-21(20)22(27)14-17(25(27)31)11-15-3-8-23(33-26(28)29)24(12-15)32-2/h3,5,7-8,11-13,20-22,26,30H,4,6,9-10,14H2,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMLVIBGKJFADA-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(=CC4=CC(=C(C=C4)OC(F)F)OC)C2=O)CCC5=C3C=CC(=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC3C(C1C/C(=C\C4=CC(=C(C=C4)OC(F)F)OC)/C2=O)CCC5=C3C=CC(=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-chloro-5-{[1-(methoxycarbonyl)cyclohexyl]sulfamoyl}pyridine-3-carboxylate](/img/structure/B2634369.png)
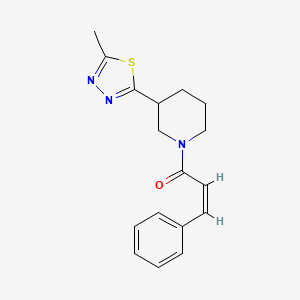

![N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/new.no-structure.jpg)
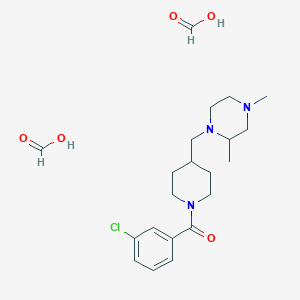
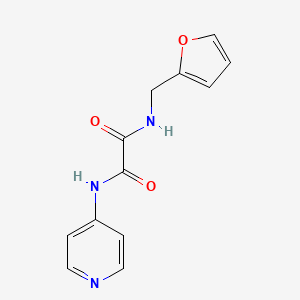
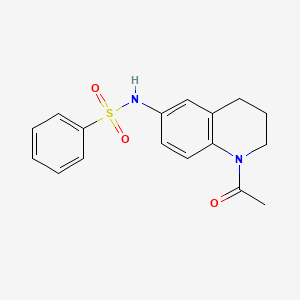
![2-[(6-Chloropyridin-3-yl)oxy]acetonitrile](/img/structure/B2634382.png)
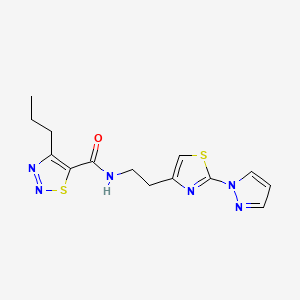
![9-{[Methyl(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]methyl}-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B2634387.png)
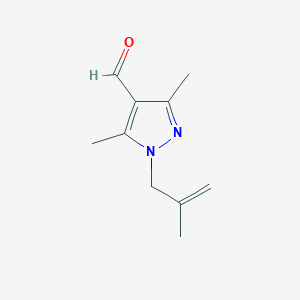
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide](/img/structure/B2634389.png)
![1-(3-methylphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide](/img/structure/B2634390.png)
